Molecular Descriptor Differentiation: XLogP3 and Topological Polar Surface Area
The target compound's computed lipophilicity (XLogP3 = 3.1) and topological polar surface area (TPSA = 65.5 Ų) distinguish it from positional isomers and are critical for estimating passive membrane permeability and oral bioavailability in the absence of experimental data [1]. While no direct comparative assay exists, these values fall within the favorable drug-like space and differentiate it from isomers like the 2-thienyl analog, which may present a different dipole moment and H-bonding surface .
| Evidence Dimension | Computed Drug-likeness (Rule of 5 parameters) |
|---|---|
| Target Compound Data | XLogP3 = 3.1, TPSA = 65.5 Ų, HBD = 1, HBA = 3, Rot. Bonds = 2 |
| Comparator Or Baseline | In-class analog 2-Methyl-3-(thiophen-2-yl)benzoic acid (CAS 89929-87-3). Experimental XLogP3 and TPSA values for the comparator are not collated in this analysis. |
| Quantified Difference | Not quantified. Structural isomerism guarantees non-identical physicochemical property spaces, but direct computed comparison was not performed due to lack of a dedicated head-to-head study. |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem release 2021.05.07). |
Why This Matters
For procurement in early drug discovery, even small predicted differences in lipophilicity can correlate with substantial changes in pharmacokinetic profiles, making blind substitution inadvisable.
- [1] PubChem Compound Summary for CID 53224820, Computed Properties. National Center for Biotechnology Information. View Source
